![molecular formula C17H11ClFN5S B2777355 2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine CAS No. 868967-98-0](/img/structure/B2777355.png)
2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The compound features a unique structure that combines a triazole ring with a pyridazine ring, making it a valuable scaffold for the development of new drugs and materials.
準備方法
The synthesis of 2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a cyclization reaction involving appropriate dicarbonyl compounds.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and advanced purification techniques.
化学反応の分析
2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine undergoes various chemical reactions, including:
科学的研究の応用
Anticancer Activity
Research indicates that compounds containing the triazolo-pyridazine scaffold exhibit significant anticancer properties. For instance, derivatives of this compound have been shown to inhibit c-Met kinases, which are implicated in various cancers. One notable derivative demonstrated potent activity with an IC50 value of 0.005 µM, suggesting its potential as a preclinical candidate for cancer therapies targeting non-small cell lung cancer and renal cell carcinoma .
Antifungal Properties
The rise of drug-resistant fungal infections has necessitated the development of new antifungal agents. Studies have indicated that compounds similar to 2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine show promising antifungal activity against resistant strains, making them candidates for further development in antifungal therapies .
Neurological Applications
The compound has also been investigated for its potential role in treating neurodegenerative diseases such as Huntington's disease. Its structural analogs have been noted for their ability to modulate pathways associated with neurodegeneration and inflammation .
Synthetic Routes
The synthesis of this compound can be achieved through various methods involving the cyclization of appropriate precursors under controlled conditions. These synthetic routes are crucial for optimizing yield and purity for subsequent biological testing .
Structure-Activity Relationship (SAR) Studies
SAR studies on this compound have revealed that modifications at specific positions can enhance biological activity. For example, altering substituents at the 2 and 6 positions of the triazole ring significantly affects the potency against targeted kinases .
Case Studies
Study Focus | Findings | Implications |
---|---|---|
Anticancer Activity | Derivatives showed IC50 values as low as 0.005 µM against c-Met kinases | Potential for development into cancer therapies |
Antifungal Efficacy | Demonstrated activity against drug-resistant fungal strains | New avenues for antifungal drug development |
Neurological Impact | Modulation of pathways related to Huntington's disease | Prospective treatment options for neurodegenerative disorders |
作用機序
The mechanism of action of 2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its interaction with carbonic anhydrase enzymes results in the inhibition of their activity, which can have therapeutic implications in conditions like glaucoma and epilepsy .
類似化合物との比較
2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine can be compared with other similar compounds such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the attached heterocyclic ring, leading to different biological activities.
1,2,4-Triazolo[4,3-a]pyridines: These compounds have a similar triazole ring but differ in the attached pyridine ring, resulting in unique pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
生物活性
The compound 2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine (often referred to as compound 1 ) represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
Compound 1 has the following chemical structure:
- Molecular Formula : C20H17ClFN5O2S2
- Molecular Weight : 463.96 g/mol
The compound features a triazolo-pyridazin moiety linked to a pyridine ring, which contributes to its biological activity.
The biological activity of compound 1 is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Key mechanisms include:
- Enzyme Inhibition : Compound 1 has shown inhibitory effects on several kinases and proteases, which are crucial in signaling pathways related to cancer and infectious diseases.
- Antiviral Activity : Preliminary studies indicate that compound 1 exhibits potent antiviral properties against HIV-1, with notable efficacy against both wild-type and mutant strains.
Antiviral Activity
A study highlighted the antiviral potential of compounds similar to compound 1, specifically the 2-chloro-6-fluorobenzyl derivatives. These compounds demonstrated:
- Activity Against HIV-1 : The derivatives exhibited picomolar activity against wild-type HIV-1 and maintained effectiveness against clinically relevant mutants. The structure-activity relationship (SAR) indicated that specific substitutions at the C5 and C6 positions enhanced antiviral activity significantly .
Antitubercular Activity
Research has also explored the antitubercular properties of related compounds. A series of substituted pyridines were evaluated for their efficacy against Mycobacterium tuberculosis:
Compound | IC50 (μM) | IC90 (μM) |
---|---|---|
6a | 1.35 | 3.73 |
6e | 2.18 | 4.00 |
7e | N/A | N/A |
These findings suggest that modifications to the pyridine structure can yield potent anti-tubercular agents .
Other Biological Activities
Compound 1's structural framework suggests potential activities beyond antiviral and antitubercular effects:
- Antimalarial Activity : Similar triazolo-pyridazine derivatives have been identified as promising candidates for malaria treatment, targeting falcipain-2, a crucial enzyme in the Plasmodium falciparum lifecycle .
- Anti-inflammatory Potential : The compound may also interact with pathways involved in inflammation, making it a candidate for further exploration in inflammatory diseases .
Case Studies
Several case studies have been documented regarding the biological testing of compound 1 and its analogs:
- HIV Inhibition Study :
- Tuberculosis Efficacy Trials :
特性
IUPAC Name |
6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-12-4-3-5-13(19)11(12)10-25-16-8-7-15-21-22-17(24(15)23-16)14-6-1-2-9-20-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVABUXAUUEWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。